![molecular formula C15H11ClN2O2S B2879760 3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-65-5](/img/structure/B2879760.png)
3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and the functional groups present.
Synthesis Analysis
This would involve a step-by-step explanation of how the compound can be synthesized from its constituent reactants, including the conditions required and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Antimicrobial Applications
Oxadiazole derivatives, including those with chlorophenyl and methylsulfinyl phenyl groups, have been studied for their antimicrobial properties. For example, a series of 1,3,4-oxadiazole derivatives were synthesized and showed promising antimicrobial activities against various pathogens (JagadeeshPrasad et al., 2015). Additionally, other derivatives have been synthesized with specific structural modifications aimed at enhancing antimicrobial effectiveness (Siddiqui et al., 2014).
Antitumor and Apoptosis Inducing Applications
Certain 1,2,4-oxadiazole compounds have been identified as potential anticancer agents, with some derivatives showing the ability to induce apoptosis in cancer cells. For instance, a study highlighted the discovery of a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, with activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Molecular Docking and Structural Studies
The molecular structure and docking studies of oxadiazole derivatives have also been explored, providing insights into their interaction with biological targets. For example, docking studies and the crystal structure of tetrazole derivatives related to oxadiazoles were investigated to understand their COX-2 inhibition potential (Al-Hourani et al., 2015).
Synthesis and Chemical Properties
Research into the synthesis of oxadiazole derivatives and their chemical properties continues to be a significant area of study. Investigations into new synthetic routes and the evaluation of their thermal, photochemical, and electrochemical properties are crucial for developing applications in materials science and drug discovery. For instance, the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their thermal and photo-luminescent properties have been reported (Han et al., 2010).
Safety And Hazards
This would involve a discussion of any risks associated with the compound, including toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
properties
IUPAC Name |
3-(3-chlorophenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-21(19)13-8-3-2-7-12(13)15-17-14(18-20-15)10-5-4-6-11(16)9-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZXNMUXPVCCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

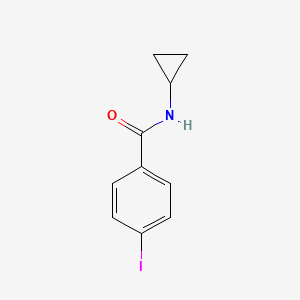
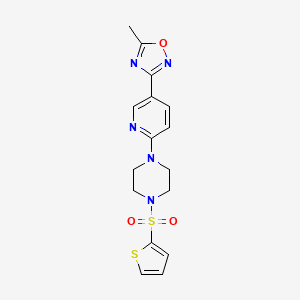
![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)
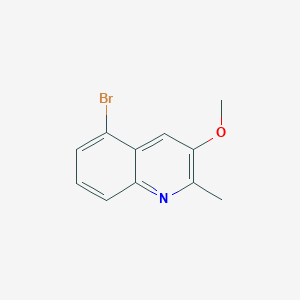

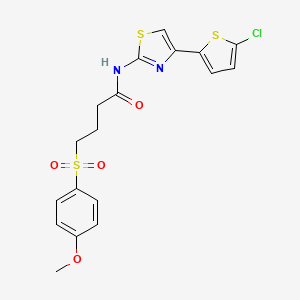
![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)
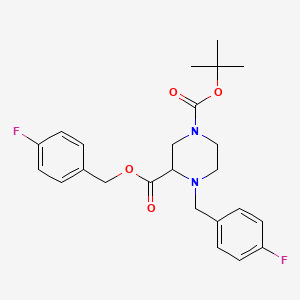
![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)
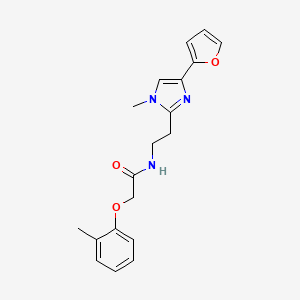
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)
![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)